3-(4-fluorophenoxy)pyridine-4-carboxylicacid
Description
3-(4-Fluorophenoxy)pyridine-4-carboxylic acid is a fluorinated pyridine derivative characterized by a 4-fluorophenoxy substituent at the 3-position of the pyridine ring and a carboxylic acid group at the 4-position. Its molecular formula is C₁₂H₈FNO₃, with a molecular weight of 233.20 g/mol . The compound’s structure combines the aromatic pyridine core with a polar carboxylic acid group and a lipophilic 4-fluorophenoxy moiety, making it a versatile building block in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(4-fluorophenoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-1-3-9(4-2-8)17-11-7-14-6-5-10(11)12(15)16/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIMLVZWSMNFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CN=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-fluorophenoxy)pyridine-4-carboxylic acid involves the reaction of 4-fluorophenol with 4-chloropyridine-3-carboxylic acid under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 3-(4-fluorophenoxy)pyridine-4-carboxylic acid .
Chemical Reactions Analysis
3-(4-Fluorophenoxy)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that pyridine derivatives, including 3-(4-fluorophenoxy)pyridine-4-carboxylic acid, exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, revealing effectiveness particularly against Gram-positive bacteria.
Case Study: Antibacterial Efficacy
- Study Findings : In vitro assessments showed that the compound inhibited the growth of Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics like ciprofloxacin .
- Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways.
Anticancer Properties
3-(4-Fluorophenoxy)pyridine-4-carboxylic acid has also been investigated for its anticancer potential. Various derivatives have shown cytotoxic effects against multiple cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
- Research Overview : A study focusing on the compound's effects on A431 vulvar epidermal carcinoma cells indicated significant inhibition of cell proliferation, linked to the induction of apoptosis through caspase activation pathways .
- Data Table: Cytotoxic Effects on Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 12 | Induction of apoptosis via caspase pathways |
| MCF-7 | 15 | Cell cycle arrest and apoptosis |
| HeLa | 18 | Disruption of mitochondrial function |
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.
Case Study: Inhibition of COX Enzymes
- Experimental Results : In vitro assays demonstrated that 3-(4-fluorophenoxy)pyridine-4-carboxylic acid effectively inhibited COX-2 activity, leading to reduced prostaglandin synthesis.
- Potential Applications : This property suggests its utility in developing new anti-inflammatory drugs for conditions like arthritis and other inflammatory diseases.
Neuroprotective Effects
There is emerging evidence that pyridine derivatives may possess neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's.
Case Study: Acetylcholinesterase Inhibition
- Research Insights : The compound has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease progression. Preliminary results indicate effective inhibition, suggesting potential therapeutic applications for cognitive enhancement .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 3-(4-fluorophenoxy)pyridine-4-carboxylic acid is critical for optimizing its pharmacological properties.
Data Table: SAR Insights
| Structural Modification | Biological Activity | Remarks |
|---|---|---|
| Fluorine substitution at para position | Increased lipophilicity | Enhances membrane permeability |
| Carboxylic acid group | Antimicrobial activity | Essential for interaction with target proteins |
| Pyridine ring | Cytotoxicity | Core structure necessary for activity |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-4-carboxylic Acid Derivatives
3-Fluoropyridine-4-carboxylic Acid
- Molecular Formula: C₆H₄FNO₂
- Molecular Weight : 141.10 g/mol
- Key Differences: Simpler structure with a fluorine atom directly attached to the pyridine ring (position 3). Lacks the phenoxy group, reducing steric bulk and lipophilicity.
- Applications : Primarily used as a synthetic intermediate. Its smaller size may enhance solubility but limit target binding specificity compared to bulkier derivatives.
2-(4-Fluorophenyl)pyridine-4-carboxylic Acid
Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Derivatives
These compounds feature a fused pyrazole-pyridine core and are prominent in drug discovery for their bioactivity. Examples include:
6-(4-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
- Molecular Formula : C₁₅H₁₃N₃O₃
- Molecular Weight : 283.29 g/mol
- Key Differences: A pyrazole ring fused to pyridine enhances planarity and rigidity. The 4-methoxyphenyl group introduces electron-donating effects, contrasting with the electron-withdrawing fluorine in 3-(4-fluorophenoxy)pyridine-4-carboxylic acid.
- Pharmacological Relevance : Demonstrated as a peroxisome proliferator-activated receptor (PPAR) activator, upregulating transcriptional activity .
1-(4-Fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
Other Fluorophenoxy-Substituted Carboxylic Acids
2-(4-Fluorophenoxy)thiazole-5-carboxylic Acid
- Structure: Thiazole ring replaces pyridine, with a 4-fluorophenoxy group at position 2 .
- Reduced aromaticity compared to pyridine derivatives.
Physicochemical and Pharmacological Comparison
Physicochemical Properties
| Property | 3-(4-Fluorophenoxy)pyridine-4-carboxylic Acid | 3-Fluoropyridine-4-carboxylic Acid | PPAR-Active Pyrazolo[3,4-b]pyridine Derivative |
|---|---|---|---|
| Molecular Weight | 233.20 g/mol | 141.10 g/mol | 283.29–347.35 g/mol |
| LogP (Estimated) | ~2.5 (moderate lipophilicity) | ~0.8 (high polarity) | ~3.0–3.5 (high lipophilicity) |
| Hydrogen Bond Donors | 1 (COOH) | 1 (COOH) | 1–2 (COOH, NH) |
| Aromatic Substituents | 4-fluorophenoxy | None | Methoxyphenyl, fluorophenyl |
- Key Insight: The 4-fluorophenoxy group in the target compound balances lipophilicity and polarity, enhancing membrane permeability compared to simpler carboxylic acids like 3-fluoropyridine-4-carboxylic acid.
Pharmacological Activity
- PPAR Activation: Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives show robust PPAR activation, upregulating genes involved in lipid metabolism . In contrast, 3-(4-fluorophenoxy)pyridine-4-carboxylic acid’s activity remains unexplored but may target similar pathways due to structural analogies.
- Enzyme Inhibition: Pyridine-4-carboxylic acids are often explored as enzyme inhibitors (e.g., kinases), where the phenoxy group could modulate binding pocket interactions .
Biological Activity
3-(4-Fluorophenoxy)pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. The presence of the fluorophenyl group enhances its lipophilicity and influences its interaction with biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 223.18 g/mol
- CAS Number : 1509396-97-7
The biological activity of 3-(4-fluorophenoxy)pyridine-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom in the para position of the phenyl ring plays a crucial role in modulating the compound's reactivity and binding affinity, which can enhance its therapeutic efficacy.
Antimicrobial Activity
Research has shown that compounds containing fluorophenyl groups often exhibit enhanced antimicrobial properties. For instance, studies have indicated that derivatives of similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The incorporation of the fluorine atom has been linked to increased potency due to altered pharmacokinetics and reduced metabolic degradation .
Anti-inflammatory Effects
3-(4-fluorophenoxy)pyridine-4-carboxylic acid has been investigated for its anti-inflammatory properties. Compounds with similar structural motifs have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example, derivatives exhibiting COX-1 and COX-2 inhibitory activity have demonstrated potential in reducing inflammation in preclinical models .
Anticancer Potential
The compound has also been evaluated for its anticancer activity. Research indicates that similar pyridine derivatives can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Molecular docking studies suggest favorable interactions between the compound and specific protein targets involved in cancer progression .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
